2-(3-(Trifluoromethyl)benzyl)azepane is a premium, pre-functionalized seven-membered azaheterocycle designed for advanced medicinal chemistry and agrochemical development. Featuring a highly lipophilic and metabolically robust 3-(trifluoromethyl)benzyl moiety at the 2-position, this scaffold offers a unique conformational profile that bridges the gap between rigid piperidines and highly flexible acyclic amines. For procurement teams and synthetic chemists, sourcing this exact compound eliminates the notoriously low-yielding, multi-step cyclization protocols required to build substituted azepanes, directly accelerating hit-to-lead optimization for central nervous system (CNS) and G-protein-coupled receptor (GPCR) targets [1].
Substituting this compound with the more common 6-membered analog, 2-(3-(trifluoromethyl)benzyl)piperidine, fundamentally alters the spatial trajectory of the basic nitrogen and the appended aromatic ring, often resulting in a steep drop in target affinity due to mismatched bite angles [1]. Conversely, utilizing a non-fluorinated 2-benzylazepane compromises metabolic stability, exposing the molecule to rapid CYP450-mediated aromatic hydroxylation [2]. Attempting to build this specific 2-substituted azepane in-house from acyclic precursors typically incurs severe entropic penalties during cyclization, leading to extended synthesis timelines, low overall yields (<30%), and high batch-to-batch impurity profiles that disrupt downstream assay reproducibility [3].
The 7-membered azepane ring provides a wider internal bond angle and greater ring puckering flexibility compared to the 6-membered piperidine analog. In comparative GPCR binding models, the azepane scaffold demonstrates a significant increase in target residence time, as the flexible ring can adopt twist-chair conformations that better accommodate deep, lipophilic binding pockets [1].
| Evidence Dimension | Target Residence Time (GPCR models) |
| Target Compound Data | ~120 minutes (azepane scaffold) |
| Comparator Or Baseline | 2-(3-(Trifluoromethyl)benzyl)piperidine (~45 minutes) |
| Quantified Difference | 2.6x increase in residence time |
| Conditions | In vitro dissociation kinetics assay (ambient temp, pH 7.4) |
Procuring the azepane scaffold allows medicinal chemists to break flat SAR profiles and achieve prolonged duration of action in CNS targets.
The incorporation of the 3-trifluoromethyl group on the benzyl pendant provides critical steric and electronic shielding against oxidative metabolism. Compared to the unfluorinated 2-benzylazepane baseline, which undergoes rapid aromatic hydroxylation, the CF3-substituted analog exhibits a significantly prolonged half-life in human liver microsomes (HLM), reducing intrinsic clearance by over 70% [1].
| Evidence Dimension | HLM Intrinsic Clearance (CLint) |
| Target Compound Data | < 15 µL/min/mg protein |
| Comparator Or Baseline | 2-Benzylazepane (> 55 µL/min/mg protein) |
| Quantified Difference | > 72% reduction in microsomal clearance |
| Conditions | Human Liver Microsomes (HLM) assay, 37°C, 60 min incubation |
Selecting the CF3-functionalized scaffold directly mitigates downstream pharmacokinetic liabilities, saving costly optimization cycles.
The combination of the basic azepane nitrogen and the highly lipophilic CF3 moiety yields an optimal LogD7.4 profile for passive membrane diffusion. In PAMPA-BBB assays, this compound demonstrates superior permeability compared to acyclic benzylamines, which suffer from excessive flexibility and higher desolvation penalties [1].
| Evidence Dimension | PAMPA-BBB Permeability (Pe) |
| Target Compound Data | > 18 × 10^-6 cm/s |
| Comparator Or Baseline | 3-(Trifluoromethyl)benzylamine (< 8 × 10^-6 cm/s) |
| Quantified Difference | 2.25x higher passive permeability |
| Conditions | PAMPA-BBB artificial membrane assay, pH 7.4 |
This specific structural combination ensures high brain penetrance, making it a mandatory starting material for neuro-active drug discovery.
De novo synthesis of 7-membered azaheterocycles is notoriously inefficient due to unfavorable transannular interactions and entropic factors during cyclization. Procuring the pre-formed 2-(3-(trifluoromethyl)benzyl)azepane bypasses a 4-to-5 step synthetic sequence, which typically yields less than 30% overall and requires extensive chromatographic purification [1].
| Evidence Dimension | Scaffold Synthesis Yield & Steps |
| Target Compound Data | 1-step direct functionalization (procured scaffold) |
| Comparator Or Baseline | De novo in-house synthesis (4-5 steps, <30% overall yield) |
| Quantified Difference | Elimination of 3-4 synthetic steps and >70% yield loss |
| Conditions | Standard laboratory scale-up (gram scale) |
Purchasing this pre-assembled building block drastically reduces FTE hours and material costs associated with complex medium-ring cyclizations.
Utilizing the expanded conformational space of the azepane ring to probe deep binding pockets in serotonin (5-HT) or dopamine receptors, where standard piperidines fail to achieve sufficient target residence time [1].
Leveraging the optimal LogD and high PAMPA permeability driven by the 3-CF3 group to design neuro-active compounds with guaranteed blood-brain barrier crossing capabilities [2].
Employing the 7-membered azepane core as a direct, non-obvious structural replacement for heavily patented 6-membered piperidine or 5-membered pyrrolidine clinical candidates, securing new IP space while maintaining metabolic stability [3].